Benzyl ((benzyloxy)carbonyl)-D-tyrosinate

CAS No.: 13249-67-7

Cat. No.: VC17929382

Molecular Formula: C24H23NO5

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13249-67-7 |

|---|---|

| Molecular Formula | C24H23NO5 |

| Molecular Weight | 405.4 g/mol |

| IUPAC Name | benzyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

| Standard InChI | InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28) |

| Standard InChI Key | MUSDDUICYXQXRT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

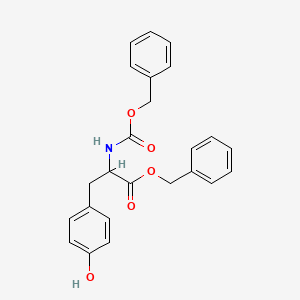

Benzyl ((benzyloxy)carbonyl)-D-tyrosinate, also known as N-benzyloxycarbonyl-D-tyrosine benzyl ester, is a chiral amino acid derivative with the molecular formula and a molecular weight of 405.44 g/mol . The compound features two benzyl protecting groups: one on the α-amino group (via a benzyloxycarbonyl (Cbz) moiety) and another on the carboxylic acid (as a benzyl ester). This dual protection strategy is essential for preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) .

Stereochemical Configuration

The D-configuration of the tyrosine backbone distinguishes this compound from its naturally occurring L-tyrosine counterparts. This stereochemical inversion is strategically employed to enhance proteolytic stability in therapeutic peptides, as D-amino acids resist degradation by endogenous enzymes .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 405.44 g/mol | |

| Exact Mass | 405.158 g/mol | |

| PSA (Polar Surface Area) | 84.86 Ų | |

| LogP (Partition Coefficient) | 4.36 |

The high LogP value indicates significant hydrophobicity, which influences solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), commonly used in SPPS .

Synthetic Methodologies

Protection of D-Tyrosine

The synthesis begins with the protection of D-tyrosine’s α-amino group using benzyl chloroformate () under Schotten-Baumann conditions. This reaction, conducted in a biphasic system of dioxane/water with sodium bicarbonate, yields N-benzyloxycarbonyl-D-tyrosine (Cbz-D-Tyr-OH) . Subsequent benzylation of the carboxylic acid with benzyl bromide () in the presence of cesium carbonate () affords the fully protected derivative :

Palladium-Catalyzed Modifications

Applications in Peptide Science and Drug Discovery

Solid-Phase Peptide Synthesis (SPPS)

Benzyl ((benzyloxy)carbonyl)-D-tyrosinate is a cornerstone in Fmoc-based SPPS due to its orthogonal protection scheme. The Cbz group is stable under basic conditions (e.g., piperidine deprotection), while the benzyl ester is cleaved selectively via hydrogenolysis . This compatibility allows iterative coupling cycles for constructing D-amino acid-containing peptides, such as protease-resistant analogues of bioactive sequences .

Enzyme Inhibitor Development

The compound serves as a precursor to non-phosphorus-containing phosphotyrosyl (pTyr) mimetics. By replacing the phosphate group with carboxylic acid derivatives, researchers have synthesized potent inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in oncology and immunology . For instance, inhibitors derived from this scaffold exhibit sub-micromolar activity against PTP1B, a target for diabetes and obesity therapeutics .

Recent Advances and Future Directions

Photoredox Catalysis Applications

Emerging methodologies leverage photoredox catalysts (e.g., 4CzIPN) for C-glycosylation of benzyl-protected tyrosine derivatives. These reactions enable the synthesis of C-glycosyl amino acids, expanding the toolkit for glycopeptide engineering .

Targeted Drug Delivery Systems

Functionalization of the benzyl ether moiety with polyethylene glycol (PEG) chains or tumor-targeting ligands (e.g., folate) enhances the pharmacokinetic profile of tyrosine-based prodrugs. Preclinical studies demonstrate improved tumor accumulation and reduced off-target toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume